molecular formula C18H25N3O3 B2650825 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide CAS No. 2034417-34-8

5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide

Cat. No.: B2650825
CAS No.: 2034417-34-8
M. Wt: 331.416
InChI Key: ABOANJUANHTDBA-UHFFFAOYSA-N
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Description

5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide is a quinazolinone derivative Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide typically involves the following steps:

    Starting Materials: The synthesis begins with anthranilic acid and isobutylamine.

    Cyclization: Anthranilic acid undergoes cyclization with formamide to form the quinazolinone core.

    Amidation: The quinazolinone core is then reacted with isopentylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields. The use of microwave irradiation can enhance the reaction rates and improve the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the isopentyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, aryl halides

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with different alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in cancer cell proliferation, making it a candidate for anticancer drug development.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its ability to inhibit specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and bacterial infections.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable compound for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide involves the inhibition of specific enzymes and molecular pathways. It targets enzymes such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are involved in cell proliferation and angiogenesis. By inhibiting these targets, the compound can exert anticancer and antiangiogenic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4(3H)-quinazolinone
  • 6-nitro-4(3H)-quinazolinone
  • 7-iodoquinazolin-4(3H)-one
  • 7-methyl-4(3H)-quinazolinone

Uniqueness

Compared to other quinazolinone derivatives, 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide stands out due to its unique isopentyl side chain. This structural feature enhances its biological activity and specificity towards certain molecular targets, making it a promising candidate for drug development.

Properties

IUPAC Name

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-13(2)10-11-19-16(22)9-5-6-12-21-17(23)14-7-3-4-8-15(14)20-18(21)24/h3-4,7-8,13H,5-6,9-12H2,1-2H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOANJUANHTDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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